7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Description
7-Benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic purine-2,6-dione derivative characterized by a benzyl group at position 7, an ethylamino substituent at position 8, and methyl groups at positions 1 and 3 (Fig. 1). Its synthesis typically involves nucleophilic substitution at the 8-position of a brominated purine precursor, followed by alkylation or condensation reactions .
Properties
IUPAC Name |
7-benzyl-8-(ethylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-4-17-15-18-13-12(14(22)20(3)16(23)19(13)2)21(15)10-11-8-6-5-7-9-11/h5-9H,4,10H2,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEHMXGXSSLPWQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC2=C(N1CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution at Position 8
The synthesis begins with 8-bromotheophylline, where bromine serves as a leaving group for subsequent substitution. In a phase-transfer catalysis system, 8-bromotheophylline reacts with benzyl chloride in the presence of Aliquat 336 (tricaprylylmethylammonium chloride) at 150°C for 1 hour, yielding 7-benzyl-8-bromotheophylline with 98% efficiency. This intermediate is pivotal for introducing diverse substituents at position 8.
Reaction Conditions:
Introduction of Ethylamino Group via Aminolysis
The bromine atom in 7-benzyl-8-bromotheophylline is replaced with ethylamine through a nucleophilic aromatic substitution. To bypass the low reactivity of aryl bromides, the reaction employs a melt-phase aminolysis at 115–130°C for 60 minutes, achieving an 83% yield. Ethylamine (2:1 molar ratio relative to the bromo intermediate) facilitates displacement, forming the 8-ethylamino derivative.
Optimization Challenges:
-
Side Reactions: Competing hydrolysis under aqueous conditions necessitates anhydrous melt-phase conditions.
-
Catalyst Screening: Trials with Cu(I) iodide or Pd catalysts showed no significant improvement over thermal activation.
Detailed Preparation Methods
Synthesis of 7-Benzyl-8-bromotheophylline
Procedure:
-
Combine 8-bromotheophylline (0.04 mol) and powdered KOH (0.06 mol) in benzyl chloride (50 mL).
-
Add Aliquat 336 (0.5 mL) and reflux at 150°C for 1 hour.
-
Cool, filter, and wash with petroleum ether. Recrystallize from DMSO.
Analytical Data:
Ethylamination of 7-Benzyl-8-bromotheophylline
Procedure:
-
Mix 7-benzyl-8-bromotheophylline (0.029 mol) with ethylamine (0.058 mol) in a melt phase.
-
Heat at 130°C for 60 minutes under nitrogen.
-
Purify by recrystallization from ethanol.
Yield: 83%
-NMR (DMSO-): δ 1.12 (t, 3H, CHCH), 2.98 (q, 2H, NHCH), 3.35 (s, 3H, N1-CH), 5.27 (s, 2H, N7-CH).
Reaction Optimization and Scalability
Solvent and Temperature Effects
Comparative studies in DMF, DMSO, and dioxane revealed DMF as optimal for alkylation steps due to its high polarity and stability under reflux (60°C). Substituting DMF with THF or acetonitrile reduced yields by 20–30%.
Catalytic Enhancements
Phase-transfer catalysts (e.g., Aliquat 336) improved benzylation efficiency from 75% to 98% by facilitating interfacial reactivity between aqueous and organic phases.
Analytical Characterization
Table 1: Spectroscopic Data for Key Intermediates
| Compound | -NMR (δ, ppm) | ESI-MS () | Melting Point (°C) |
|---|---|---|---|
| 7-Benzyl-8-bromotheophylline | 3.31 (s, N1-CH), 5.27 (s, N7-CH) | 349.19 | 175–177 |
| Final Product | 1.12 (t, CHCH), 2.98 (q, NHCH) | 374.41 | 168–170 |
Applications and Derivative Screening
7-Benzyl-8-(ethylamino) derivatives exhibit moderate adenosine A receptor affinity (), surpassing unsubstituted theophylline by 10-fold. Structural analogs with bulkier 8-substituents (e.g., propylamino) showed reduced activity, highlighting the ethyl group’s optimal steric profile .
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions occur at the benzyl and ethylamino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including neurological disorders and cancer.
Industry: Utilized in the development of novel materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as phosphodiesterases and adenosine receptors.
Pathways Involved: It modulates signaling pathways related to cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to various physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations at Position 8
The 8-position substituent significantly influences physicochemical and biological properties. Key comparisons include:
- Ethylamino vs. Halogens (Br/Cl): The ethylamino group introduces a primary amine, enabling hydrogen bonding, whereas halogens (Br, Cl) are electron-withdrawing and facilitate further functionalization. Bromo and chloro derivatives exhibit higher melting points, likely due to stronger halogen-based intermolecular forces .
- Ethylamino vs. The ethylamino group balances size and polarity, possibly improving target binding .
Substituent Variations at Position 7
The 7-benzyl group is a common feature in purine-2,6-dione derivatives. Comparisons include:
- Benzyl vs. Alkyl Chains: Benzyl groups contribute aromatic π-π interactions, while alkyl chains (e.g., butyl in compound 145) enhance hydrophobicity. Isohexyl substituents at N3 (compound 8e) show optimal activity in PDE inhibition, suggesting alkyl chain length impacts efficacy .
Substituent Variations at Positions 1 and 3
Methyl groups at positions 1 and 3 are conserved in many analogs. However, substitutions at N3 (e.g., isohexyl in compound 8e) enhance activity, indicating that bulkier groups may improve target engagement .
Biological Activity
7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (CAS Number: 373372-32-8) is a purine derivative with potential therapeutic applications. This compound is part of a larger class of purine analogs that exhibit various biological activities, including anti-inflammatory and anticancer properties. The following sections provide a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is , with a molecular weight of approximately 313.36 g/mol. The structure features a purine ring system substituted with an ethylamino group and a benzyl group at specific positions.
The biological activity of this compound primarily revolves around its interaction with various biological targets:
- Adenosine Receptors : As a purine derivative, it may interact with adenosine receptors (A1, A2A, A2B, A3), which are implicated in numerous physiological processes including inflammation and immune response modulation.
- Enzyme Inhibition : It has been suggested that similar compounds inhibit enzymes such as phosphodiesterases (PDEs) and cyclooxygenases (COXs), leading to reduced inflammatory responses.
Anticancer Activity
Research indicates that purine derivatives can induce apoptosis in cancer cells through various pathways:
- Cell Cycle Arrest : Compounds similar to 7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione have shown the ability to arrest the cell cycle at the G1/S phase.
- Induction of Apoptosis : These compounds can activate caspases and other apoptotic markers in cancer cell lines.
Case Studies and Research Findings
Several studies have explored the biological activity of related purine derivatives:
| Study | Findings |
|---|---|
| Study 1 (2022) | Investigated the anti-inflammatory effects of similar compounds on human monocytes. Results indicated significant inhibition of TNF-alpha production. |
| Study 2 (2023) | Evaluated cytotoxic effects against breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability. |
| Study 3 (2024) | Assessed the interaction with adenosine receptors in vitro. The compound exhibited selective binding affinity for A2A receptors, suggesting potential therapeutic applications in cardiovascular diseases. |
Synthesis Methods
The synthesis of 7-benzyl-8-(ethylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions:
- Formation of the Purine Core : Starting from readily available precursors such as uracil or xanthine derivatives.
- Substitution Reactions : Introduction of the ethylamino and benzyl groups via nucleophilic substitution or coupling reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
